molecular formula C19H25N5O2 B2808827 2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034585-03-8

2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2808827
CAS RN: 2034585-03-8
M. Wt: 355.442
InChI Key: KQMLRMDUPSIBFO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as a morpholine ring, a pyridine ring, and a tetrahydrobenzimidazole ring . These functional groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The morpholine ring, for example, is a six-membered ring with one oxygen atom and one nitrogen atom . The pyridine ring is a six-membered ring with two nitrogen atoms . The tetrahydrobenzimidazole ring is a seven-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound would likely involve the formation of the various rings and functional groups mentioned above . This could involve a variety of reaction types, including nucleophilic substitutions, condensations, and ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups . For example, the presence of the morpholine ring could make the compound more soluble in water, while the presence of the pyridine ring could give it basic properties .

Scientific Research Applications

Crystal Structure Analysis

One application of related benzo[d]imidazole derivatives is in crystal and molecular structure analysis. A study by Richter et al. (2023) on a similar compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, reports its crystal and molecular structures. This compound was obtained as a side product during the synthesis of an antitubercular agent, illustrating the relevance of such compounds in structural chemistry and drug synthesis research (Richter et al., 2023).

Synthesis and Biological Screening

The synthesis and biological evaluation of novel heterocyclic compounds is another significant area of research. Shah et al. (2019) explored the synthesis of pyrimidone derivatives and evaluated their antimicrobial activities. These derivatives share structural similarities with the 2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, demonstrating the compound's potential in antimicrobial research (Shah et al., 2019).

Corrosion Inhibition Studies

A study by Yadav et al. (2016) investigated the use of synthesized benzimidazole derivatives as corrosion inhibitors. They found that these derivatives effectively inhibited corrosion in steel, suggesting potential industrial applications for similar compounds, including the one (Yadav et al., 2016).

Radiosynthesis in Medical Imaging

Liu et al. (2012) conducted a study on the radiosynthesis of benzimidazole derivatives for potential use as PET tracers in medical imaging. Although their specific compounds were not effective for orexin2 receptor imaging, this research highlights the potential of benzimidazole derivatives in developing medical imaging agents (Liu et al., 2012).

Antiprotozoal Agents

Ismail et al. (2004) synthesized imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Their research underscores the potential of such compounds in developing treatments for protozoal infections (Ismail et al., 2004).

Mechanism of Action

Mode of Action

Without specific information on the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular function .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its primary target and mode of action, it’s challenging to predict its potential effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interaction with its target. Without specific information about this compound, it’s difficult to provide a detailed discussion on this topic .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-13-22-16-3-2-15(11-17(16)23-13)19(25)21-12-14-4-5-20-18(10-14)24-6-8-26-9-7-24/h4-5,10,15H,2-3,6-9,11-12H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMLRMDUPSIBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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